molecular formula C16H21ClN4O2 B2995990 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide CAS No. 1465334-89-7

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide

Cat. No.: B2995990
CAS No.: 1465334-89-7
M. Wt: 336.82
InChI Key: JJHWITGSMJQJGP-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide is a useful research compound. Its molecular formula is C16H21ClN4O2 and its molecular weight is 336.82. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s worth noting that boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s boronic ester group is known to be involved in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.

Result of Action

Boronic acids and their esters are particularly considered as boron-carriers suitable for neutron capture therapy , indicating potential therapeutic applications.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Properties

IUPAC Name

2-[5-chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c17-13-1-2-15(21-7-3-12(11-22)4-8-21)14(9-13)20-10-16(23)19-6-5-18/h1-2,9,12,20,22H,3-4,6-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHWITGSMJQJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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